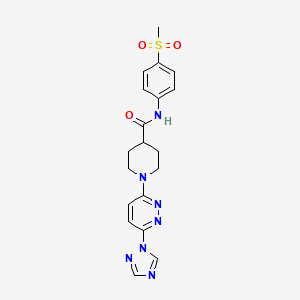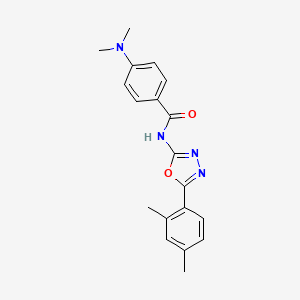
4-(dimethylamino)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(dimethylamino)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide, also known as DMXAA, is a small molecule that has been studied for its potential use as an anti-cancer drug. The compound was first synthesized in the 1990s and has since been the subject of numerous scientific studies.
Mecanismo De Acción
The exact mechanism of action of 4-(dimethylamino)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide is not fully understood. However, it is thought to work by activating the innate immune system. 4-(dimethylamino)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide has been shown to induce the production of cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interferon-alpha (IFN-α), which are involved in the immune response to cancer. 4-(dimethylamino)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide has also been shown to induce tumor vascular disruption, which can lead to tumor cell death.
Biochemical and Physiological Effects:
4-(dimethylamino)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce the production of cytokines, as mentioned above. 4-(dimethylamino)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide has also been shown to inhibit the growth of new blood vessels, which is important for the growth and spread of tumors. In addition, 4-(dimethylamino)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide has been shown to induce apoptosis, or programmed cell death, in tumor cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(dimethylamino)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide in lab experiments is that it has been shown to have anti-tumor activity in a variety of cancer models. This makes it a potentially useful tool for studying cancer biology and developing new anti-cancer drugs. However, 4-(dimethylamino)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide has some limitations for lab experiments. For example, it has been shown to be toxic to normal cells at high doses, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the use of 4-(dimethylamino)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide. One direction is to continue studying its mechanism of action and how it activates the immune system. Another direction is to explore its potential use in combination with other anti-cancer drugs. Finally, there is a need to develop new formulations of 4-(dimethylamino)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide that are less toxic to normal cells and more effective at targeting tumors.
Métodos De Síntesis
4-(dimethylamino)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide can be synthesized using a multi-step chemical reaction. The synthesis begins with the reaction of 2,4-dimethylphenylhydrazine with ethyl acetoacetate to form a hydrazone intermediate. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 5-amino-1,3,4-oxadiazole to form the desired product, 4-(dimethylamino)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide.
Aplicaciones Científicas De Investigación
4-(dimethylamino)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide has been studied extensively for its potential use as an anti-cancer drug. It has been shown to have anti-tumor activity in a variety of cancer models, including lung, colon, prostate, and breast cancer. 4-(dimethylamino)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide has also been shown to enhance the activity of other anti-cancer drugs, such as cisplatin and paclitaxel, when used in combination.
Propiedades
IUPAC Name |
4-(dimethylamino)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-12-5-10-16(13(2)11-12)18-21-22-19(25-18)20-17(24)14-6-8-15(9-7-14)23(3)4/h5-11H,1-4H3,(H,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFZYCALDNGMTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(dimethylamino)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

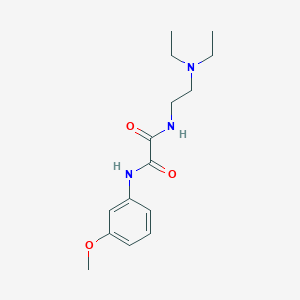
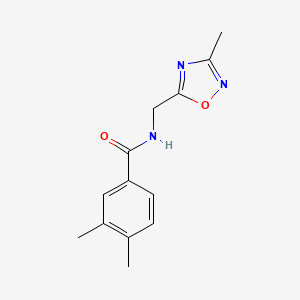


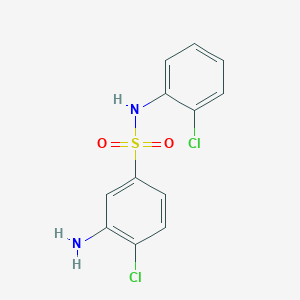
![2-Methyl-5-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]pyrazine](/img/structure/B2997715.png)
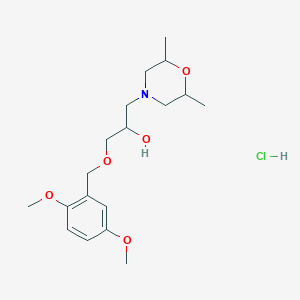

![7-(4-bromophenyl)-2-(furan-2-yl)-5-methyl-N-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2997720.png)
![2-[3,4-dihydro-1(2H)-quinolinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2997722.png)



